molecular formula C21H38O2 B14458208 2-[(Hexadec-11-yn-1-yl)oxy]oxane CAS No. 73784-65-3

2-[(Hexadec-11-yn-1-yl)oxy]oxane

Cat. No.: B14458208
CAS No.: 73784-65-3
M. Wt: 322.5 g/mol
InChI Key: QXJIYZDQFVIKOD-UHFFFAOYSA-N
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Description

2-[(Hexadec-11-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C21H38O2 It is characterized by the presence of a six-membered oxane ring and a hexadec-11-yn-1-yl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadec-11-yn-1-yl)oxy]oxane typically involves the reaction of hexadec-11-yn-1-ol with oxane in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadec-11-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The triple bond in the hexadec-11-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium alkoxides or amines.

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-[(Hexadec-11-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Hexadec-11-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hexadec-11-yn-1-yl)oxy]ethane
  • 2-[(Hexadec-11-yn-1-yl)oxy]propane
  • 2-[(Hexadec-11-yn-1-yl)oxy]butane

Uniqueness

2-[(Hexadec-11-yn-1-yl)oxy]oxane is unique due to its six-membered oxane ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

73784-65-3

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

2-hexadec-11-ynoxyoxane

InChI

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-4,7-20H2,1H3

InChI Key

QXJIYZDQFVIKOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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